molecular formula C12H10INO3S B13164064 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

Cat. No.: B13164064
M. Wt: 375.18 g/mol
InChI Key: JXTXMQMFETWUSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.

    Aldehyde Formation: The aldehyde group is typically introduced through an oxidation reaction of a corresponding alcohol or through a formylation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

    Reduction: Formation of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is primarily used in proteomics research Its unique structure allows it to interact with various proteins and enzymes, making it a valuable tool for studying protein function and interactions

Mechanism of Action

The exact mechanism of action of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is unique due to the presence of the thiazole ring and the iodine atom, which confer distinct chemical properties and reactivity. These features make it particularly useful in proteomics research and potentially in medicinal chemistry.

Properties

Molecular Formula

C12H10INO3S

Molecular Weight

375.18 g/mol

IUPAC Name

3-iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

InChI

InChI=1S/C12H10INO3S/c1-16-11-3-8(4-15)2-10(13)12(11)17-5-9-6-18-7-14-9/h2-4,6-7H,5H2,1H3

InChI Key

JXTXMQMFETWUSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC2=CSC=N2

Origin of Product

United States

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